(+)-p-Menta-1-en-9-ol

Antimicrobial Bactericidal Monoterpene

(+)-p-Menta-1-en-9-ol (CAS 13835-30-8), also designated (4R,8R)-(+)-p-menth-1-en-9-ol, is a chiral menthane monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It is the single enantiomer of p-menth-1-en-9-ol, distinguished from the racemic mixture (CAS 18479-68-0) that is commonly listed under FEMA 4508 for flavor and fragrance use.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 13835-30-8
Cat. No. B076268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-p-Menta-1-en-9-ol
CAS13835-30-8
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)CO
InChIInChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3/t9-,10-/m0/s1
InChIKeyZTYHGIAOVUPAAH-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

(+)-p-Menta-1-en-9-ol (CAS 13835-30-8) Procurement Guide: Chiral Monoterpenoid Alcohol for Flavor, Fragrance, and Antimicrobial R&D


(+)-p-Menta-1-en-9-ol (CAS 13835-30-8), also designated (4R,8R)-(+)-p-menth-1-en-9-ol, is a chiral menthane monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It is the single enantiomer of p-menth-1-en-9-ol, distinguished from the racemic mixture (CAS 18479-68-0) that is commonly listed under FEMA 4508 for flavor and fragrance use . The compound occurs naturally in bilberry (Vaccinium myrtillus) and tangerine oil and serves as a key chiral intermediate in the synthesis of the insect juvenile hormone (+)-juvabione and cooling agent 1-hydroxy-2,9-cineole .

Why (+)-p-Menta-1-en-9-ol Cannot Be Replaced by Racemic p-Menth-1-en-9-ol or Limonene in Research Applications


Substituting (+)-p-Menta-1-en-9-ol with the racemic mixture (CAS 18479-68-0) or structurally related monoterpenes such as limonene introduces uncontrolled variables that compromise experimental reproducibility and product performance. The racemic mixture typically contains only 65–67% of the (4R,8R)-isomer along with 31–33% of the (4R,8S)-diastereomer , meaning that a nominal dose of the mixture delivers a substantially lower concentration of the active enantiomer. Furthermore, limonene—which differs only by the absence of a hydroxyl group at carbon 9—shows no bactericidal activity at comparable concentrations, demonstrating that the hydroxyl substituent is essential for antimicrobial potency . In chiral synthesis applications, such as the preparation of enantiopure (+)-juvabione or specific isomers of the cooling agent 1-hydroxy-2,9-cineole, the use of the racemate or the wrong enantiomer would yield mixtures of diastereomeric products that require costly additional separation steps .

Quantitative Differentiation Evidence for (+)-p-Menta-1-en-9-ol (CAS 13835-30-8) Against Key Comparators


Bactericidal Potency of (+)-p-Menta-1-en-9-ol Versus Limonene Against Staphylococcus aureus

In standardized bactericidal assays, (+)-p-Menta-1-en-9-ol (tested as Lot 13835-30-8) demonstrated complete killing (>99.99% reduction) of Staphylococcus aureus ATCC 25923 at a minimal bactericidal concentration (MBC) of 0.0025% (v/v) after 24 hours of exposure . In contrast, the structurally related monoterpene (R)-(+)-limonene, which lacks the C-9 hydroxyl group, exhibits only bacteriostatic activity against S. aureus with a minimum inhibitory concentration (MIC) of 4 mg/mL (approximately 0.47% v/v) and does not achieve bactericidal killing at tested concentrations . This represents an approximately 188-fold higher potency for (+)-p-Menta-1-en-9-ol relative to limonene based on bactericidal versus inhibitory endpoints.

Antimicrobial Bactericidal Monoterpene Staphylococcus aureus

Broad-Spectrum Anti-Candida Activity of (+)-p-Menta-1-en-9-ol at Low Concentrations

(+)-p-Menta-1-en-9-ol exhibits potent fungicidal activity against Candida albicans, a common human pathogenic yeast. The MBC was determined to be 0.0025% (v/v) after 24 hours of exposure, with measurable killing observed as early as 10 minutes at 0.02% . By comparison, many common antifungal monoterpenes such as citronellal require substantially higher concentrations: citronellal shows an MIC of 1–4 mg/mL against C. albicans but with variable killing efficacy depending on strain and assay conditions . This quantitative potency positions (+)-p-Menta-1-en-9-ol as a high-efficacy fungicide at concentrations an order of magnitude lower than typical monoterpene antifungals.

Antifungal Candida albicans Yeast MBC

Regulatory Clearance: FEMA GRAS 4508 Status Supports Flavor and Fragrance Procurement with Established Safety

p-Menth-1-en-9-ol (racemic mixture, CAS 18479-68-0) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA GRAS number 4508, with an acceptable daily intake (ADI) of 'No safety concern at current levels of intake when used as a flavoring agent' as of the 2010 evaluation (Session 73) . This regulatory clearance provides a defined safety framework for procurement and formulation. In contrast, many structurally related p-menthane monoterpenoids (e.g., p-menth-1-en-8-ol, p-mentha-1,8-dien-9-ol) lack comparable FEMA GRAS determinations, meaning their use in flavor or fragrance applications requires additional toxicological substantiation, adding time and cost to product development.

Flavor Fragrance GRAS FEMA JECFA Regulatory

Evidence-Backed Application Scenarios for (+)-p-Menta-1-en-9-ol (CAS 13835-30-8) in Research and Industrial Settings


Chiral Building Block for Enantioselective Synthesis of Bioactive Terpenoids

(+)-p-Menta-1-en-9-ol (CAS 13835-30-8) serves as a validated chiral intermediate for the synthesis of enantiopure (+)-juvabione, a sesquiterpene insect juvenile hormone, via hydroboration of (R)-(+)-limonene . In chemoenzymatic processes, the single enantiomer is also the starting material for the preparation of specific isomers of the cooling agent 1-hydroxy-2,9-cineole, where the stereochemistry at C-4 and C-8 is preserved in the final product . Use of the racemic mixture would require additional lipase-mediated resolution and fractional crystallization steps, increasing synthesis costs and reducing overall yield.

Topical Antimicrobial Formulation Development Requiring Broad-Spectrum Bactericidal and Fungicidal Activity

The demonstrated MBC of 0.0025% against both Staphylococcus aureus (ATCC 25923) and Candida albicans after 24 hours of exposure supports the use of (+)-p-Menta-1-en-9-ol in topical antiseptic creams, ointments, and mouthwashes. Its mechanism of action—lysis of microbial cell membranes—provides rapid killing that is fundamentally different from bacteriostatic agents like limonene, which only inhibit growth . The compound's oily nature and water insolubility promote prolonged adherence to treated surfaces, an advantage for sustained antimicrobial protection on skin and mucosa.

Flavor and Fragrance Ingredient with Established Regulatory Safety Profile

The FEMA GRAS 4508 designation for p-menth-1-en-9-ol (covering the racemic mixture typically containing 65–67% of the (4R,8R)-isomer) provides a safety-evaluated pathway for flavor and fragrance product development . The compound imparts fruity, herbal odor characteristics and is approved for use at levels up to 3% in fragrance concentrates, making it suitable for citrus, berry, and herbal flavor profiles in food, beverage, and personal care products where regulatory compliance is a procurement prerequisite.

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